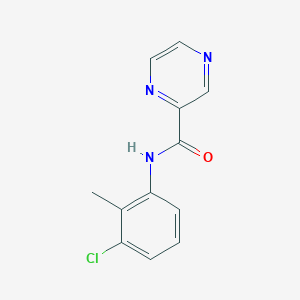

![molecular formula C12H9N3S B5536776 4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

4-[(2-pyrimidinylthio)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(2-pyrimidinylthio)methyl]benzonitrile" belongs to a class of chemicals that are significant due to their potential biological activities and applications in various fields of chemistry and material science. Compounds with similar pyrimidinyl and benzonitrile moieties have been explored for their roles in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves several key steps, including methylation, cyclization, and condensation reactions. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a compound with a structure related to our compound of interest, demonstrates the complexity of synthesizing such molecules. This process includes methylation of 2-thiouracil, followed by reaction with para-aminobenzonitrile under solvent-free conditions and subsequent chlorination (Ju Xiu-lia, 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, reveals complex interactions and conformations. The analysis includes X-ray diffraction studies showing disorder in the crystal structure, cis orientations of triazene moieties, and van der Waals interactions influencing the packing of the crystals (S. Moser, V. Bertolasi, K. Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds showcase their reactivity and interaction with various reagents. For example, the synthesis and reactions of 5-methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one involved bromomethylation and methylation steps, highlighting the reactivity of the pyrimidine moiety and its potential for further chemical modifications (A. Kysil, Z. Voitenko, J. Wolf, 2008).

Applications De Recherche Scientifique

DNA Methylation and Carcinogen Exposure

Research by Bollati et al. (2007) investigated the impact of low-level exposure to benzene, a compound structurally related to "4-[(2-pyrimidinylthio)methyl]benzonitrile", on DNA methylation patterns in healthy subjects. The study found that airborne benzene exposure was associated with significant reductions in DNA methylation in LINE-1 and AluI repetitive elements, indicating altered epigenetic patterns similar to those observed in malignant cells, highlighting benzene's potential as a low-level carcinogen through epigenetic modulation (Bollati et al., 2007).

Endocrine Disruption by UV Filters

A study by Valle-Sistac et al. (2016) measured the concentrations of benzophenone-type UV filters, commonly used in sunscreens and personal care products, in human placenta samples. This study provided evidence of the transplacental transfer of these compounds, potentially exposing fetuses to endocrine-disrupting chemicals (Valle-Sistac et al., 2016).

Pharmacokinetics of NMDA Receptor Antagonists

Garner et al. (2015) characterized the pharmacodynamic and pharmacokinetic properties of CERC-301, a compound acting on the NMDA receptor, which is a receptor type that could theoretically be affected by the actions of "4-[(2-pyrimidinylthio)methyl]benzonitrile" analogs. The study's findings support the development of NMDA receptor antagonists for therapeutic use, demonstrating the importance of understanding the systemic effects of chemical exposure on neurotransmission (Garner et al., 2015).

Toxic Volatile Organic Chemicals from E-Cigarettes

Rubinstein et al. (2018) explored the exposure of adolescents to toxic volatile organic chemicals (VOCs) from e-cigarettes, revealing the presence of carcinogenic compounds. While not directly studying "4-[(2-pyrimidylthio)methyl]benzonitrile", this research underscores the health risks associated with exposure to various organic compounds, including potential analogs, in everyday products (Rubinstein et al., 2018).

Propriétés

IUPAC Name |

4-(pyrimidin-2-ylsulfanylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-8-10-2-4-11(5-3-10)9-16-12-14-6-1-7-15-12/h1-7H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKRVNMWQKOMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641925 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

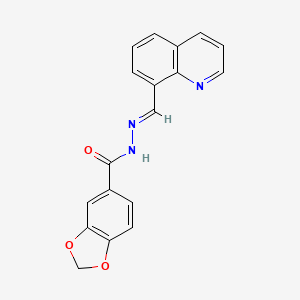

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

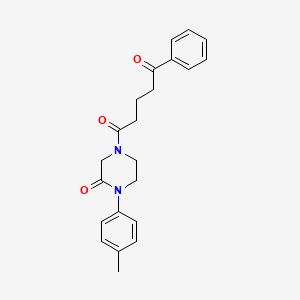

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)